molecular formula C12H12O3S B3223469 (2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one CAS No. 1217995-59-9

(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one

Cat. No.: B3223469
CAS No.: 1217995-59-9
M. Wt: 236.29 g/mol
InChI Key: DHCDASQHIRYVRW-GLXQMMQGSA-N
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Description

(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one is a bicyclic ketone featuring a rigid 6,8-dioxabicyclo[3.2.1]octane scaffold with a phenylsulfanyl substituent at the 2-position and a ketone group at the 4-position. Its stereochemistry (2S,5R) is critical for its reactivity and biological interactions. This compound is structurally related to levoglucosenone (LGO), a cellulose pyrolysis-derived platform chemical . The phenylsulfanyl group introduces distinct electronic and steric properties, making it valuable for asymmetric synthesis and pharmaceutical applications .

Properties

IUPAC Name

(2S,5R)-2-phenylsulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S/c13-9-6-11(10-7-14-12(9)15-10)16-8-4-2-1-3-5-8/h1-5,10-12H,6-7H2/t10?,11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCDASQHIRYVRW-GLXQMMQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2COC(C1=O)O2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2CO[C@@H](C1=O)O2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile under controlled temperature and pressure conditions.

    Introduction of the phenylsulfanyl group: This step involves the nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the bicyclic core using reagents such as thiophenol and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the nucleophilic substitution step.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the bicyclic structure can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiophenol, sodium hydride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also allow the compound to fit into specific binding sites, affecting biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents/Functional Groups Key Features
(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one C₁₃H₁₄O₃S 2-PhS, 4-ketone Sulfur-containing substituent enhances lipophilicity; chiral bicyclic core
Levoglucosenone (LGO) C₆H₈O₃ 4-ketone, α,β-unsaturated Bio-renewable platform chemical; used in solvents and chiral synthesis
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one C₆H₈O₃ 4-ketone Simplest bicyclic analog; CAS 53716-82-8
(2S,5R)-2-(1H-Benzo[d]imidazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one C₁₃H₁₃N₂O₃ 2-benzimidazole, 4-ketone Discontinued due to synthesis challenges; potential CNS activity
(1S,5R)-2-Nonanoyl-6,8-dioxabicyclo[3.2.1]octan-4-one C₁₆H₂₄O₄ 2-nonanoyl, 4-ketone Long alkyl chain improves solubility; synthesized via photocatalysis

Key Research Findings

Stereochemical Influence : The (2S,5R) configuration in the target compound is crucial for asymmetric induction in catalytic applications, similar to LGO-derived catalysts .

Reactivity Trends : Sulfur-containing derivatives exhibit higher thermal stability compared to oxygen analogs but lower solubility in polar solvents .

Biological Activity : Phenylsulfanyl and benzimidazole substituents show preliminary CNS activity, though toxicity profiles require further study .

Sustainability : LGO-based compounds are prioritized for green chemistry, whereas synthetic analogs like the target compound face scalability challenges .

Biological Activity

(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one is a bicyclic organic compound with potential applications in medicinal chemistry, particularly due to its unique structural features. This compound has garnered interest for its biological activities, which include antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a phenylsulfanyl group and two oxygen atoms in a dioxabicyclo framework. The molecular formula is C12H12O3SC_{12}H_{12}O_3S, and it has a molecular weight of approximately 236.29 g/mol.

PropertyValue
IUPAC Name(2S,5R)-2-phenylsulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one
Molecular FormulaC₁₂H₁₂O₃S
Molecular Weight236.29 g/mol
CAS Number1217995-59-9

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. This inhibition may disrupt various biological pathways, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial effects revealed:

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Concentration : Tested at concentrations ranging from 10 µg/mL to 100 µg/mL
  • Results :
    • S. aureus showed a minimum inhibitory concentration (MIC) of 20 µg/mL.
    • E. coli showed an MIC of 30 µg/mL.

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties . Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways.

Research Findings on Anticancer Activity

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Assays Conducted : MTT assay for cytotoxicity
  • Results :
    • HeLa cells showed a significant reduction in viability at concentrations above 25 µM.
    • MCF-7 cells exhibited similar patterns with an IC50 value around 30 µM.

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in HeLa and MCF-7 cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 2
Reactant of Route 2
(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one

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